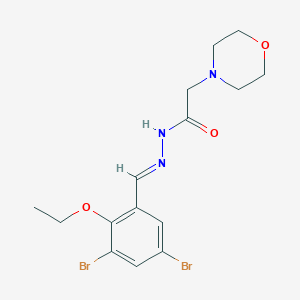![molecular formula C20H12BrClN2O3 B302308 N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide varies depending on its application. In cancer treatment, the compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. The compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes treatment, the compound inhibits the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, leading to a decrease in blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has various biochemical and physiological effects depending on its application. In cancer treatment, the compound inhibits the growth of cancer cells and induces apoptosis. In diabetes treatment, the compound reduces blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its potential application in medicine for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis. One limitation is the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
For N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide include further studies to determine its efficacy and safety in humans. Other future directions include the development of more efficient synthesis methods and the investigation of its potential application in the treatment of other diseases. Additionally, the compound's potential as a diagnostic tool in cancer treatment should be explored further.
Synthesemethoden
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized using various methods, including the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ethanol and piperidine, followed by purification using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential application in medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes treatment, the compound has been shown to reduce blood glucose levels by inhibiting the activity of alpha-glucosidase. In Alzheimer's disease treatment, the compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
Produktname |
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molekularformel |
C20H12BrClN2O3 |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
N//'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H12BrClN2O3/c21-13-7-12(19(25)16(22)8-13)10-23-24-20(26)18-9-15-14-4-2-1-3-11(14)5-6-17(15)27-18/h1-10,23H,(H,24,26)/b12-10+ |
InChI-Schlüssel |
GHIIVQPVZYULPE-ZRDIBKRKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C=C(C4=O)Cl)Br |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)

![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)